molecular formula C36H52O13 B12436507 (3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide

(3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide

Cat. No.: B12436507
M. Wt: 692.8 g/mol
InChI Key: ULJZNLQMTRZTJF-UZQWLEPHSA-N
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Description

(3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate glycosidic linkage and epoxycardanolide core, making it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

The synthesis of (3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide involves multiple steps, including glycosylation and epoxidation reactions. The synthetic route typically starts with the preparation of the glycosyl donors and acceptors, followed by the formation of the glycosidic bond under specific reaction conditions. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of epoxides, while reduction can result in the cleavage of glycosidic bonds .

Scientific Research Applications

(3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying glycosylation reactions and the stability of glycosidic bonds. In biology, it serves as a probe for investigating the interactions between glycosides and proteins. In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Industrial applications include its use as a precursor for the synthesis of complex natural products and pharmaceuticals .

Comparison with Similar Compounds

Compared to other similar compounds, (3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide stands out due to its unique glycosidic linkage and epoxycardanolide core. Similar compounds include trifluorotoluene and other glycosides with different sugar moieties. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C36H52O13

Molecular Weight

692.8 g/mol

IUPAC Name

3-[(1S,3R,7R,11S)-14-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one

InChI

InChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3/t17?,19?,20?,22?,23?,25?,26?,27?,28?,29?,30?,31?,32?,33-,34+,35-,36+/m0/s1

InChI Key

ULJZNLQMTRZTJF-UZQWLEPHSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2CC[C@]3(C(C2)CC[C@]45C3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O

Origin of Product

United States

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